molecular formula C16H25BO4 B7935387 2-(3-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B7935387
M. Wt: 292.2 g/mol
InChI Key: UNRQCTUOCQVCMZ-UHFFFAOYSA-N
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Description

2-(3-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a methoxyethoxy methyl group and a dioxaborolane ring. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a suitable dioxaborolane precursor. One common method includes the following steps:

    Preparation of the Phenylboronic Acid Derivative: The phenylboronic acid derivative is synthesized by reacting phenylboronic acid with a methoxyethoxy methyl halide under basic conditions.

    Formation of the Dioxaborolane Ring: The phenylboronic acid derivative is then reacted with a dioxaborolane precursor, such as pinacol, in the presence of a catalyst like palladium or a base like potassium carbonate.

The reaction conditions typically involve moderate temperatures (50-80°C) and inert atmosphere (nitrogen or argon) to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation further enhances efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(3-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenol derivatives.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.

    Substitution: The methoxyethoxy methyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Borane derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(3-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: It is explored for its potential in drug delivery systems and as a building block for pharmaceuticals.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(3-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating various chemical transformations. The phenyl ring and methoxyethoxy methyl group provide additional sites for interaction, enhancing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(3-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties. The presence of the methoxyethoxy methyl group enhances its solubility and reactivity compared to other boronic esters. This makes it particularly useful in applications requiring high reactivity and selectivity.

Properties

IUPAC Name

2-[3-(2-methoxyethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO4/c1-15(2)16(3,4)21-17(20-15)14-8-6-7-13(11-14)12-19-10-9-18-5/h6-8,11H,9-10,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRQCTUOCQVCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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